molecular formula C12H18O2Si B14324039 2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane CAS No. 106814-50-0

2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane

Cat. No.: B14324039
CAS No.: 106814-50-0
M. Wt: 222.35 g/mol
InChI Key: XWYFDEAVVKXOMS-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane is an organosilicon compound characterized by a dioxasilinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane typically involves the reaction of phenylsilane with a suitable dioxolane derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the dioxasilinane ring. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.

    Substitution: The phenyl group or other substituents on the dioxasilinane ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a subject of interest in the study of silicon-based biochemistry and potential biomedical applications.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the dioxasilinane ring, which can stabilize transition states and intermediates during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-4-phenyl-1,3-dioxane: This compound has a similar dioxane ring structure but lacks the silicon atom.

    1,3-Dioxolane, 2,2,4-trimethyl-: Another related compound with a dioxolane ring but different substituents.

Uniqueness

2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane is unique due to the presence of the silicon atom in its ring structure, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs. This uniqueness makes it valuable in applications where silicon’s properties, such as thermal stability and resistance to oxidation, are advantageous.

Properties

CAS No.

106814-50-0

Molecular Formula

C12H18O2Si

Molecular Weight

222.35 g/mol

IUPAC Name

2,4,4-trimethyl-2-phenyl-1,3,2-dioxasilinane

InChI

InChI=1S/C12H18O2Si/c1-12(2)9-10-13-15(3,14-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

XWYFDEAVVKXOMS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCO[Si](O1)(C)C2=CC=CC=C2)C

Origin of Product

United States

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